Cycloionone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloionone can be synthesized through various synthetic routes. One common method involves the cyclization of β-ionone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where β-ionone is subjected to cyclization under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, leading to the formation of cycloionol.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Cycloionol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Cycloionone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cycloionone involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
α-Ionone: A linear isomer of ionone with a different scent profile.
β-Ionone: Another linear isomer with applications in the fragrance industry.
Cycloionone’s cyclic structure makes it more stable and less reactive compared to its linear counterparts, which can be advantageous in certain applications .
Properties
CAS No. |
5552-30-7 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,5,5,8a-tetramethyl-7,8-dihydro-6H-chromene |
InChI |
InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
KYOSLSFHZKIUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C(CCCC2(O1)C)(C)C |
boiling_point |
240.00 °C. @ 760.00 mm Hg |
density |
0.950-0.955 |
physical_description |
Clear liquid |
solubility |
Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
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